molecular formula C11H11N3O2S B1393227 2-(Pyridin-3-ylamino)-thiazole-4-carboxylic acid ethyl ester CAS No. 1286721-00-3

2-(Pyridin-3-ylamino)-thiazole-4-carboxylic acid ethyl ester

Número de catálogo B1393227
Número CAS: 1286721-00-3
Peso molecular: 249.29 g/mol
Clave InChI: NMQQENRWTOHNJC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

The synthesis of this compound involves multiple steps, including condensation, reduction, amidation, cyclization, amidination, and acylation. It has been used in the synthesis of Dabigatran etexilate, an anticoagulant medication. Protodeboronation of alkyl boronic esters is a key step in the synthesis of such compounds .

Aplicaciones Científicas De Investigación

Antioxidative and Antiviral Activities The compound has been utilized in the synthesis of hydroxycinnamic acid amides of a thiazole containing TFA.valine-4-carboxylic acid ethyl ester. These amides demonstrate antioxidative and antiviral activities. Specifically, they have been tested against influenza virus A (H3N2) and human herpes virus 1 and 2 (HSV-1 and HSV-2), showing potential as therapeutic agents in managing viral infections and oxidative stress (Stankova et al., 2009).

Anticancer Potential A series of novel pyridine-thiazole hybrid molecules, including compounds similar to the 2-(Pyridin-3-ylamino)-thiazole-4-carboxylic acid ethyl ester, have shown promising antiproliferative activity against various cancer cell lines, including carcinomas of colon, breast, lung, glioblastoma, and leukemia. These compounds exhibited selectivity towards cancer cells over normal cells, indicating potential as anticancer agents. Further investigations into the cytotoxic mechanisms revealed a possible relation to the induction of genetic instability in tumor cells, suggesting a novel approach for cancer therapy (Ivasechko et al., 2022).

Synthesis of Dabigatran Etexilate This compound has been used in the synthesis of Dabigatran etexilate, an anticoagulant medication. The synthesis involves multiple steps, including condensation, reduction, amidation, cyclization, amidination, and acylation, highlighting the compound's role in the production of medically significant substances (Yumin, 2010).

Propiedades

IUPAC Name

ethyl 2-(pyridin-3-ylamino)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c1-2-16-10(15)9-7-17-11(14-9)13-8-4-3-5-12-6-8/h3-7H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQQENRWTOHNJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-(Pyridin-3-ylamino)-thiazole-4-carboxylic acid ethyl ester (200 mg) was prepared according to General Procedure B using pyridin-3-yl-thiourea (154 mg) and 3-bromo-2-oxo-propionic acid ethyl ester (200 mg) in methanol (2 mL). The crude product was used in subsequent steps without further purification.
Quantity
154 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Pyridin-3-ylamino)-thiazole-4-carboxylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
2-(Pyridin-3-ylamino)-thiazole-4-carboxylic acid ethyl ester
Reactant of Route 3
Reactant of Route 3
2-(Pyridin-3-ylamino)-thiazole-4-carboxylic acid ethyl ester
Reactant of Route 4
Reactant of Route 4
2-(Pyridin-3-ylamino)-thiazole-4-carboxylic acid ethyl ester
Reactant of Route 5
Reactant of Route 5
2-(Pyridin-3-ylamino)-thiazole-4-carboxylic acid ethyl ester
Reactant of Route 6
2-(Pyridin-3-ylamino)-thiazole-4-carboxylic acid ethyl ester

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.